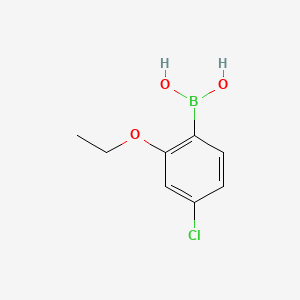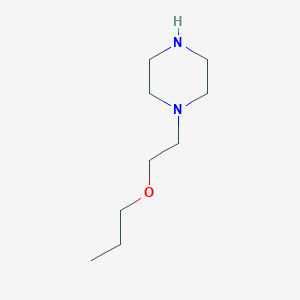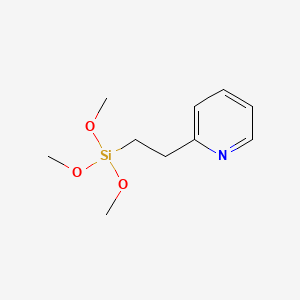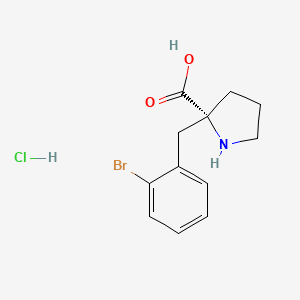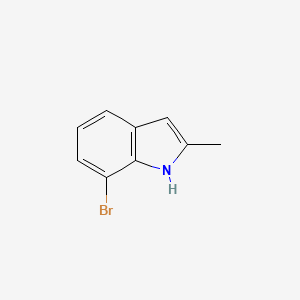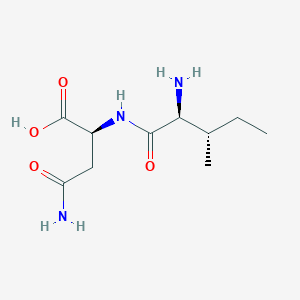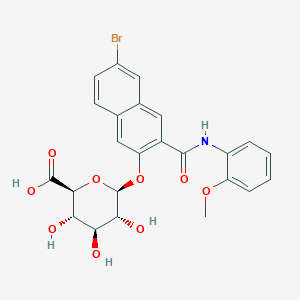
2-萘酚 AS BI-β-D-葡萄糖醛酸苷
描述
2-naphthol AS BI-beta-D-glucuronide is a β-D-glucosiduronic acid with a 6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl substituent at the anomeric position . It is a chromogenic compound, which means it is a colorless, endogenous or exogenous pigment precursor that may be transformed by biological mechanisms into colored compounds . It is used in biochemical assays and in diagnosis as indicators, particularly in the form of enzyme substrates .
Molecular Structure Analysis
The molecular formula of 2-naphthol AS BI-beta-D-glucuronide is C24H22BrNO9 . Its molecular weight is 548.34 g/mol . The InChI string representation of its structure isInChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1 .
科学研究应用
生化测定中的显色底物
2-萘酚 AS BI-β-D-葡萄糖醛酸苷: 在生化测定中用作显色底物 。它是一种无色的前体,在酶的作用下转化为有色化合物。这种转化在酶-底物反应中特别有价值,其中特定酶(如 β-葡萄糖醛酸酶)的存在可以通过产生的颜色的强度来可视化和量化。
诊断应用中的指示剂
由于其作为显色化合物的作用,2-萘酚 AS BI-β-D-葡萄糖醛酸苷也用作诊断应用中的指示剂 。它有助于检测生物样本中的酶活性,有助于诊断各种酶水平表明疾病状态的疾病。
基因导向酶-前药疗法 (GDEPT)
在癌症研究领域,2-萘酚 AS BI-β-D-葡萄糖醛酸苷正在探索其在基因导向酶-前药疗法中的潜力 。这种治疗策略涉及使用一种前药,该前药被特定酶激活以产生细胞毒性剂,选择性地靶向肿瘤细胞,同时保护健康组织。
抗体导向酶-前药疗法 (ADEPT)
与 GDEPT 类似,2-萘酚 AS BI-β-D-葡萄糖醛酸苷可用于抗体导向酶-前药疗法 。ADEPT 利用抗体将酶递送至肿瘤部位,在那里它们催化施用前药转化为活性药物,从而实现靶向化疗,并降低全身毒性。
酶的组织化学检测
该化合物是组织化学研究中的一种有价值的工具,用于检测组织切片中的 β-葡萄糖醛酸酶活性 。水解后,产物与添加的染料反应形成沉淀的偶氮染料,从而可以可视化组织学样本中的酶分布。
溶酶体贮积症研究
2-萘酚 AS BI-β-D-葡萄糖醛酸苷: 在溶酶体贮积症研究中发挥作用 。研究人员用它来研究溶酶体酶的功能和病理,有助于理解和潜在治疗这些遗传性疾病。
酶动力学和机制研究
2-萘酚 AS BI-β-D-葡萄糖醛酸苷对 β-葡萄糖醛酸残基的特异性使其成为研究酶动力学和机制的极佳底物 。通过分析水解率和产物形成,科学家可以洞察 β-葡萄糖醛酸酶和相关酶的催化特性。
安全性和毒理学评估
在毒理学中,2-萘酚 AS BI-β-D-葡萄糖醛酸苷的安全性特征和潜在健康影响被评估 。了解其与生物系统的相互作用和潜在的刺激性有助于确保在实验室和临床环境中的安全操作和应用。
作用机制
Target of Action
The primary target of 2-naphthol AS BI-beta-D-glucuronide is the enzyme β-glucuronidase . This enzyme plays a crucial role in the hydrolysis of glucuronides, a step in the phase II metabolism of some substances within the body .
Mode of Action
2-naphthol AS BI-beta-D-glucuronide acts as a substrate for β-glucuronidase . When this compound comes into contact with β-glucuronidase, it undergoes a reaction facilitated by the enzyme, leading to the release of a chromogenic compound . This reaction is often used in histochemical demonstrations to visualize the presence and distribution of β-glucuronidase .
Biochemical Pathways
The interaction between 2-naphthol AS BI-beta-D-glucuronide and β-glucuronidase is part of the larger glucuronidation pathway. This biochemical pathway is crucial for the detoxification and elimination of potentially harmful substances in the body . The reaction involving 2-naphthol AS BI-beta-D-glucuronide can be used to study the activity of β-glucuronidase and, by extension, the functioning of the glucuronidation pathway .
Pharmacokinetics
As a substrate for β-glucuronidase, it is likely that its bioavailability and pharmacokinetic profile are influenced by the distribution and activity of this enzyme in the body .
Result of Action
The primary result of the action of 2-naphthol AS BI-beta-D-glucuronide is the production of a chromogenic compound following its interaction with β-glucuronidase . This can be visualized using specific staining techniques, allowing for the detection and localization of β-glucuronidase activity in biological samples .
Action Environment
The action of 2-naphthol AS BI-beta-D-glucuronide is influenced by various environmental factors. For instance, the pH of the environment can affect the activity of β-glucuronidase and, consequently, the reaction involving 2-naphthol AS BI-beta-D-glucuronide . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the environment .
安全和危害
The safety data sheet for 2-naphthol AS BI-beta-D-glucuronide recommends avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It is advised to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, it is recommended to transfer the substance to a suitable container for disposal .
Relevant Papers While I was unable to find specific papers on 2-naphthol AS BI-beta-D-glucuronide, it is mentioned in various research contexts. For example, it has been used as a substrate for the histochemical demonstration of β-glucuronidase activity during sequential molar development in the Swiss albino mouse .
属性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[6-bromo-3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22BrNO9/c1-33-16-5-3-2-4-15(16)26-22(30)14-9-12-8-13(25)7-6-11(12)10-17(14)34-24-20(29)18(27)19(28)21(35-24)23(31)32/h2-10,18-21,24,27-29H,1H3,(H,26,30)(H,31,32)/t18-,19-,20+,21-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOOAEDFQKSZTC-NABGWTBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C=C3C=CC(=CC3=C2)Br)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22BrNO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of 2-Naphthol AS-BI-beta-D-glucuronide in β-glucuronidase detection?
A1: 2-Naphthol AS-BI-beta-D-glucuronide acts as a substrate for β-glucuronidase. The enzyme hydrolyzes the glycosidic bond in the compound, releasing 2-naphthol AS-BI. This released compound then reacts with a diazonium salt present in the staining solution. This reaction forms a brightly colored, insoluble precipitate that deposits at the site of enzyme activity, allowing for visualization under a microscope. [, , ]
Q2: What are the advantages of using 2-Naphthol AS-BI-beta-D-glucuronide over other β-glucuronidase substrates?
A2: 2-Naphthol AS-BI-beta-D-glucuronide, when paired with an appropriate diazonium salt, offers advantages for histochemical staining:
- Increased Sensitivity: It can detect lower levels of β-glucuronidase activity compared to some other substrates. []
- Precise Localization: The reaction product is highly insoluble and precipitates rapidly, leading to a more precise localization of the enzyme within the cell. [, ]
- Versatility: It can be used with various diazonium salts, offering flexibility in choosing the desired color and intensity of the staining reaction. [, ]
Q3: What cell types or tissues show prominent β-glucuronidase activity when stained with 2-Naphthol AS-BI-beta-D-glucuronide?
A3: Research using this staining technique has revealed β-glucuronidase activity in various cell types and tissues, including:
- Bone: Osteoclasts and osteoblasts. []
- Teeth: Odontoblasts, ameloblasts, stratum intermedium, inner and outer enamel epithelium. []
- Kidney: Lysosomes within cells of the cortical tubules and loops of Henle, as well as mesangial cells. []
- HeLa Cells: Two lysosome populations, one clustered near the nucleus and another scattered throughout the cytoplasm. []
- C. Elegans: Pharynx, vulva (in hermaphrodites), and male tail. []
Q4: Can you discuss the use of 2-Naphthol AS-BI-beta-D-glucuronide in studying genetic mutations related to β-glucuronidase?
A4: Yes, this substrate has been instrumental in genetic studies involving β-glucuronidase. Researchers have used it to screen for and identify mutants of the nematode Caenorhabditis elegans that are deficient in β-glucuronidase activity. [] These mutants provide a model system for studying the gene encoding β-glucuronidase (gus-1 in C. elegans) and its regulation. [] Furthermore, this staining technique has been valuable in studying somatic cell hybrids to investigate the formation of active heteropolymeric β-glucuronidase. These studies provided insights into the subunit structure of the enzyme and the nature of mutations that can lead to β-glucuronidase deficiency. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-diphenylphosphanyl-1-[2-(diphenylphosphanylamino)naphthalen-1-yl]naphthalen-2-amine](/img/structure/B1587341.png)
